

In-Depth Technical Guide to Methyl-PEG3-Aldehyde

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Compound of Interest

Compound Name: Methyl-PEG3-Ald

Cat. No.: B11895706

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl-PEG3-Aldehyde (Methyl-PEG3-Ald)**, a heterobifunctional linker critical in the advancement of bioconjugation and drug development. It details the physicochemical properties, core applications, and experimental considerations for this versatile molecule.

Core Properties of Methyl-PEG3-Aldehyde

Methyl-PEG3-Aldehyde is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal methoxy group and a reactive aldehyde functionality, separated by a three-unit PEG chain. This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity, making it an invaluable tool in the synthesis of complex biomolecules.

Property	Value	Reference
CAS Number	356066-46-1	[1][2]
Molecular Weight	176.21 g/mol	[1][2]
Chemical Formula	C8H16O4	[1]
Appearance	Colorless to light yellow liquid	
Solubility	Soluble in DMSO	

Key Applications in Bioconjugation and Drug Development

The primary utility of **Methyl-PEG3-Ald** lies in its capacity to covalently link two distinct molecular entities. The aldehyde group provides a reactive handle for conjugation to amine- or hydrazide-containing molecules, while the methoxy-terminated PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

Methyl-PEG3-Ald is extensively used as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker component in **Methyl-PEG3-Ald** offers several advantages in PROTAC design:

- **Enhanced Solubility:** The hydrophilic PEG chain can improve the solubility of often hydrophobic PROTAC molecules.
- **Optimal Length and Flexibility:** The length of the linker is a critical determinant of the efficacy of a PROTAC, as it dictates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG3 linker provides a desirable length and flexibility for many target-E3 ligase pairs.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, PEG linkers are integral for connecting a potent cytotoxic payload to a monoclonal antibody. The inclusion of a PEG linker, such as that in **Methyl-PEG3-Ald**, can:

- **Improve Pharmacokinetics:** PEGylation is a well-established strategy to increase the half-life of protein drugs in circulation.
- **Enhance Solubility and Stability:** The hydrophilic nature of the PEG linker can mitigate the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation and improving the overall stability of the ADC.

Experimental Protocols

While specific protocols for **Methyl-PEG3-Ald** are often proprietary or embedded within broader synthetic schemes, the following sections provide detailed, representative methodologies for its most common applications.

Reductive Amination for Bioconjugation

The aldehyde group of **Methyl-PEG3-Ald** can be coupled to a primary amine on a target molecule (e.g., a peptide or protein) via reductive amination. This two-step process first involves the formation of a Schiff base, which is then reduced to a stable secondary amine linkage.

Materials:

- **Methyl-PEG3-Ald**
- Amine-containing molecule (e.g., peptide, protein)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Reducing Agent: Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Anhydrous DMSO or DMF

Procedure:

- **Dissolution:** Dissolve the amine-containing molecule in the reaction buffer. In a separate vial, dissolve a 5-10 fold molar excess of **Methyl-PEG3-Ald** in a minimal amount of anhydrous DMSO or DMF.
- **Initial Reaction:** Add the **Methyl-PEG3-Ald** solution to the solution of the amine-containing molecule. Allow the reaction to proceed for 1-2 hours at room temperature to form the Schiff base intermediate.
- **Reduction:** Prepare a fresh solution of the reducing agent in the reaction buffer. Add the reducing agent to the reaction mixture. The final concentration of the reducing agent should

be in the range of 20-50 mM.

- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
- Quenching: Quench the reaction by adding the quenching solution to consume any unreacted aldehyde and reducing agent.
- Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and byproducts.

Hydrazone Formation for PROTAC Synthesis

A two-stage strategy for the rapid synthesis of PROTAC libraries can employ the reaction between an aldehyde-functionalized linker and a hydrazide-containing molecule. This forms an acylhydrazone linkage.

Materials:

- **Methyl-PEG3-Ald**
- Hydrazide-functionalized E3 ligase ligand
- Warhead (target protein ligand)
- Anhydrous solvent (e.g., DMF, DMSO)
- Catalyst (optional, e.g., a mild acid like acetic acid)

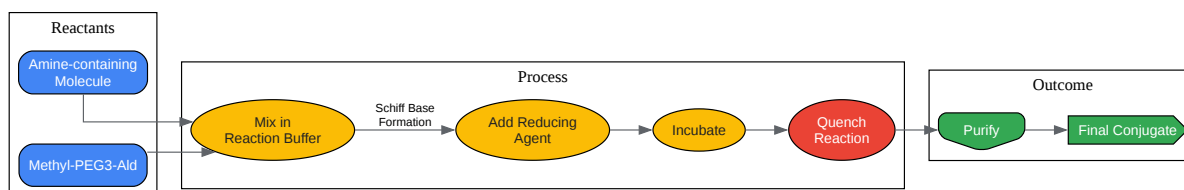
Procedure:

- Dissolution: Dissolve equimolar amounts of **Methyl-PEG3-Ald** and the hydrazide-functionalized E3 ligase ligand in the anhydrous solvent.
- Reaction: Stir the reaction mixture at room temperature. A catalytic amount of a mild acid can be added to accelerate the reaction.

- **Monitoring:** Monitor the formation of the acylhydrazone-linked intermediate by LC-MS. The reaction is typically rapid and efficient.
- **Subsequent Coupling:** The resulting intermediate, now bearing a methoxy-PEG3-acylhydrazone-E3 ligase ligand moiety, can be further functionalized by coupling to the warhead through a suitable reactive group on the warhead.
- **Purification:** The final PROTAC is purified by preparative HPLC.

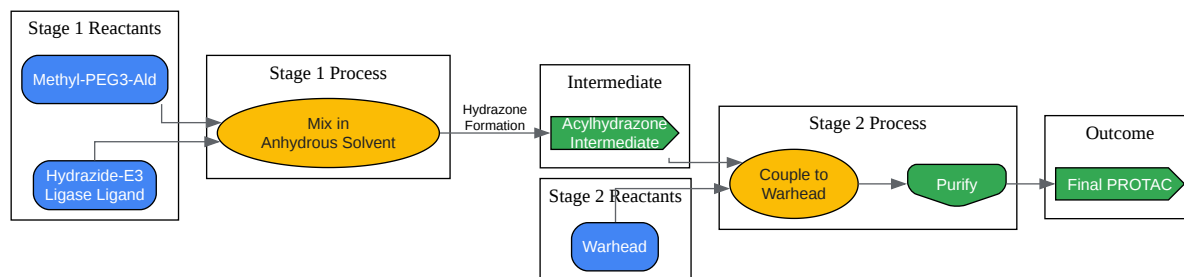
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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Reductive Amination Workflow



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PROTAC Synthesis via Hydrazone Linkage

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